6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine
Description
6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine (CAS: 1934911-73-5) is a halogenated derivative of the imidazo[1,2-a]pyrazine scaffold, a heterocyclic system renowned for its versatility in drug discovery and materials science . This compound features chlorine atoms at positions 6 and 8, a methyl group at position 2, and a fused bicyclic structure that enhances its electronic and steric properties. Its synthesis typically involves cyclization and halogenation steps, as seen in analogous dibromo derivatives (e.g., 6,8-dibromoimidazo[1,2-a]pyrazine synthesized via bromination and Suzuki coupling) .
Properties
Molecular Formula |
C7H5Cl2N3 |
|---|---|
Molecular Weight |
202.04 g/mol |
IUPAC Name |
6,8-dichloro-2-methylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H5Cl2N3/c1-4-2-12-3-5(8)11-6(9)7(12)10-4/h2-3H,1H3 |
InChI Key |
VUNPQDHEZMWVCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C(C2=N1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with a chlorinating agent to introduce the chlorine atoms at the 6 and 8 positions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can be further utilized in different applications .
Scientific Research Applications
6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with DNA replication processes .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Modifications
- Halogen Effects : Bromo derivatives (e.g., 6,8-dibromo analogues) are often intermediates for Suzuki-Miyaura cross-coupling, enabling diversification at positions 6 and 8 . Chloro derivatives, such as this compound, exhibit stronger electron-withdrawing effects, enhancing interactions with nucleophilic residues in enzymes .
- Core Heterocycle: Replacing pyrazine with pyridine (as in 6,8-dichloro-2-methylimidazo[1,2-a]pyridine) reduces ring basicity, altering solubility and target affinity. Pyridine hybrids show notable antibacterial activity against Staphylococcus aureus (MIC: 8 µg/mL) .
Physicochemical and Optical Properties
- Fluorescence : Benzoimidazole-pyrrolo[1,2-a]pyrazine hybrids exhibit deep blue emission (λₑₘ: 450 nm) in aggregated states, with intensity enhanced by fused benzene rings . In contrast, pyrazine-pyridine hybrids (e.g., 10i) emit at ~850 nm, suitable for near-infrared imaging .
- Stability : Dihydroimidazo[1,2-a]pyrazines (e.g., compound 26a) are unstable and require oxidation to aromatized forms for practical use .
Toxicity and Pharmacokinetics
- Antiulcer Agents : Imidazo[1,2-a]pyrazines (e.g., Sch 32651) demonstrate lower toxicity (LD₅₀ >500 mg/kg) compared to pyridine analogues, attributed to reduced metabolic conversion to thiocyanate .
- Cytotoxicity : Fluoro-substituted derivatives (e.g., 8c) show negligible phototoxicity, making them viable for bioimaging .
Biological Activity
6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine (DCMIP) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and immunotherapy. This article provides a detailed overview of its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
DCMIP belongs to the imidazo[1,2-a]pyrazine family, characterized by its fused ring structure that contributes to its biological properties. The presence of chlorine atoms at the 6 and 8 positions significantly influences its reactivity and biological interactions.
Antitumor Activity
Research has shown that DCMIP exhibits notable antitumor activity. A study focusing on structure-activity relationships (SAR) demonstrated that derivatives of imidazo[1,2-a]pyrazine, including DCMIP, were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated promising cytotoxicity against multiple types of cancer cells, suggesting its potential as an anticancer agent .
ENPP1 Inhibition
Recent findings highlight DCMIP's role as a potent inhibitor of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), an enzyme involved in regulating immune responses. A derivative of the imidazo[1,2-a]pyrazine class was shown to inhibit ENPP1 with an IC50 value as low as 5.70 nM. This inhibition enhances the immune response by stimulating the cGAS-STING pathway, which is crucial for antitumor immunity. In vivo studies demonstrated that combining this compound with anti-PD-1 antibodies resulted in significant tumor growth inhibition (77.7%) in murine models .
Study 1: Cytotoxic Effects on Cancer Cell Lines
In a comprehensive study examining the cytotoxic effects of various imidazo[1,2-a]pyrazine derivatives, DCMIP was tested against four different cancer cell lines. The results indicated that DCMIP exhibited significant cytotoxicity compared to control compounds, highlighting its potential as a lead compound for further development in cancer therapy .
Study 2: ENPP1 Inhibition and Immune Response
A pivotal study investigated the impact of DCMIP derivatives on immune modulation through ENPP1 inhibition. The compound not only inhibited ENPP1 effectively but also increased the expression of key immune-related genes such as IFNB1 and IL-6. This suggests that DCMIP could serve as a dual-action agent—targeting tumors while simultaneously enhancing immune responses .
Data Tables
| Compound | Target Enzyme | IC50 (nM) | Effect |
|---|---|---|---|
| DCMIP | ENPP1 | 5.70 | Potent inhibition |
| Imidazo[1,2-a]pyrazine Derivative | ENPP2 | >100 | Weak inhibition |
| Imidazo[1,2-a]pyrazine Derivative | Cancer Cell Lines | Varies | Significant cytotoxicity observed |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
